molecular formula C13H12N2O3 B1596801 Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate CAS No. 34753-27-0

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1596801
CAS No.: 34753-27-0
M. Wt: 244.25 g/mol
InChI Key: GNOBFXNVLBLIAZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 6 and an ester group at position 2. The compound is synthesized via condensation reactions involving diethyl malonate and substituted hydrazine derivatives under reflux conditions, followed by acidification to yield the final product . Its structure allows for diverse functionalization at the 6-position, enabling exploration of structure-activity relationships (SAR) in pharmacological contexts.

Preparation Methods

Detailed Preparation Methodology

Preparation of Diester Precursors

  • Starting materials: The key starting materials include diethyl malonate and aryl-substituted bromides (e.g., bromobenzene derivatives).
  • Reaction conditions: The bromide is reacted with diethyl malonate in the presence of a strong base such as sodium hydride.
  • Outcome: This condensation yields diester intermediates (e.g., compounds 23 and 24 in the referenced scheme) that bear the necessary substituents for subsequent ring closure.

Cyclization with Hydrazine Monohydrate

  • The diester intermediates are treated with hydrazine monohydrate in ethanol.
  • This step induces cyclization to form the dihydropyridazinone ring system, producing compounds such as 25 and 26.
  • The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Oxidation to Form the Pyridazinone Core

  • The dihydropyridazinones are subjected to bromine-assisted oxidation in acetic acid.
  • This oxidation step converts the dihydropyridazinone to the 3-oxo-2,3-dihydropyridazine structure.
  • For example, compound 26 is oxidized to yield Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (compound 28).
  • The product is isolated by flash chromatography, typically using petroleum ether/ethyl acetate mixtures as eluents.

Purification and Characterization

  • The crude product is purified by column flash chromatography.
  • Typical eluents include petroleum ether and ethyl acetate in varying ratios depending on the polarity of the compound.
  • The purified compound is characterized by melting point determination and NMR spectroscopy (e.g., ^1H NMR signals consistent with the pyridazinone and phenyl groups).

Representative Experimental Data

Step Compound Reaction Conditions Yield (%) Purification Method Key Characterization Data
Condensation Diester (e.g., 24) Bromide + diethyl malonate, NaH, room temp Not specified Flash chromatography N/A
Cyclization Dihydropyridazinone (e.g., 26) Hydrazine monohydrate, ethanol, reflux Not specified Flash chromatography N/A
Oxidation This compound (28) Bromine in acetic acid, room temp 36% Flash chromatography (petroleum ether/EtOAc 1:1) mp 153-154 °C; ^1H NMR δ 8.27 (s, 1H), aromatic protons at 7.4-7.7 ppm, ethyl group signals at 4.47 (q), 1.44 (t) ppm

Alternative and Supporting Synthetic Details

  • N-Alkylation: The pyridazinone core can be further functionalized by N-alkylation using benzyl or pentyl halides in the presence of potassium carbonate in anhydrous DMF, often under ultrasonic irradiation to improve yields.
  • Hydrolysis and Amide Formation: Ester hydrolysis followed by coupling with amines using EDC and HOBt reagents allows the synthesis of carboxamide derivatives, expanding the compound's chemical space for biological evaluation.

Summary Table of Key Synthetic Steps

Step Number Reaction Type Reagents/Conditions Product Notes
1 Condensation Diethyl malonate + bromide, NaH Diester intermediates (23, 24) Base-mediated alkylation
2 Cyclization Hydrazine monohydrate, ethanol, reflux Dihydropyridazinones (25, 26) Ring closure step
3 Oxidation Bromine in acetic acid This compound (28) Formation of pyridazinone core
4 Purification Flash chromatography Pure target compound Petroleum ether/EtOAc mixtures

Research Findings and Practical Considerations

  • The oxidation step yields moderate product quantities (e.g., 36% isolated yield for compound 28).
  • Ultrasonic irradiation during alkylation improves reaction efficiency and yields.
  • The synthetic route is versatile, allowing modifications at the N2 position and the carboxylate moiety for derivative synthesis.
  • Purification by flash chromatography is essential to obtain analytically pure compounds suitable for biological assays.

Chemical Reactions Analysis

Condensation Reactions

The compound reacts with active methylene compounds (e.g., ethyl cyanoacetate) to form fused heterocyclic systems. Reaction conditions critically influence product outcomes:

Reactants Conditions Product Yield Source
Ethyl cyanoacetateAcetic acid, NH₄OAc (catalytic), 30 minEthyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate (6a )62%
Ethyl cyanoacetateAcetic acid, NH₄OAc (excess), 90 minEthyl 2-amino-6-phenyl-5-p-tolylazonicotinate (8 )58%
4-NitrobenzaldehydeAcetic acid, NH₄OAc, refluxEthyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11 )62%

Mechanistic Insights :

  • Initial Knoevenagel condensation forms a hydrazono-enone intermediate, which undergoes Dimroth rearrangement or electrocyclization depending on substituent electronics and reaction time .

  • Electron-withdrawing groups (e.g., nitro) promote 6π-electrocyclization, yielding tricyclic cinnoline derivatives .

Substitution Reactions

The ester group at position 4 and the ketone at position 3 are key sites for nucleophilic substitution:

2.1. Hydrazide Formation

Reaction with hydrazine derivatives yields carbohydrazides with enhanced bioactivity:

Reagent Conditions Product Biological Activity Source
Hydrazine monohydrateEthanol, reflux3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carbohydrazideXanthine oxidase inhibition (IC₅₀ = 1.2 µM)
NH₃, piperidine60°C, sealed vessel5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxamideN/A

Structure-Activity Relationship :

  • Hydrazide derivatives bind xanthine oxidase via H-bonding and π-π stacking, distinct from classical inhibitors like febuxostat .

Oxidation and Reduction

The ketone group at position 3 undergoes redox transformations:

Reaction Type Reagents/Conditions Product Application Source
OxidationKMnO₄, acidic conditions3,6-Dioxo derivativeIntermediate for antitumor agents
ReductionNaBH₄, ethanol3-Hydroxy-6-phenyl-2,3-dihydropyridazineProbing metabolic stability

Kinetic Notes :

  • Oxidation typically requires strong acidic conditions to stabilize intermediates.

Cyclization and Ring Expansion

The pyridazine core participates in annulation reactions:

Reactant Conditions Product Key Feature Source
Acetylene dicarboxylatesCs₂CO₃, CH₃CN, 70°C1,2-Dihydropyridine-4-carboxylateExpanded ring system
β-EnaminonesK₂CO₃, room temperatureMaleate derivativesStereoselective synthesis

Mechanism :

  • Cyclization involves Michael addition followed by intramolecular esterification .

Biological Activity Correlation

Reaction products exhibit significant pharmacological properties:

Derivative Activity Mechanism Reference
Carbohydrazide analogsXanthine oxidase inhibitionCompetitive binding to enzyme active site
Tricyclic cinnoline systemsAntitumor activityTopoisomerase II inhibition

Scientific Research Applications

Chemistry

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate serves as an important building block in organic synthesis. It is utilized for creating more complex molecules and studying reaction mechanisms. The compound's unique structure allows chemists to explore its reactivity patterns and develop new synthetic routes .

Biology

Research indicates that this compound can act as an enzyme inhibitor, which is valuable in biochemical studies. Its interactions with specific molecular targets suggest potential applications in developing bioactive compounds aimed at regulating biological processes . For example, studies have shown that derivatives of this compound exhibit varying affinities for cannabinoid receptors (CB1R and CB2R), indicating its potential role in therapeutic areas such as pain management and inflammation .

Medicine

This compound is under investigation for its therapeutic potential against diseases like diabetes and cancer. Preliminary pharmacological data suggest that it may help lower blood glucose levels by inhibiting specific enzymes involved in glucose metabolism . Furthermore, modifications to its structure have led to analogs with improved pharmacological profiles, enhancing their efficacy against targeted diseases .

Industry

In materials science, this compound is explored for its application in developing novel polymers and coatings. Its chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or chemical resistance .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This can lead to various biological effects, such as reduced blood glucose levels in the case of diabetes .

Comparison with Similar Compounds

The dihydropyridazine-4-carboxylate framework serves as a versatile template for structural modifications. Below is a detailed comparison of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Variants of this compound primarily differ in substituents at the 6-position of the dihydropyridazine ring. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate Methyl C₈H₁₀N₂O₃ 182.18 Increased lipophilicity; research use in solubility studies
Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 2-Chlorophenyl C₁₃H₁₁ClN₂O₃ 296.69 Enhanced electron-withdrawing effects; potential for halogen bonding
Ethyl 6-(p-tolyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate p-Tolyl (4-methylphenyl) C₁₄H₁₄N₂O₃ 258.27 Improved metabolic stability; used in SAR studies
Ethyl 6-(trifluoromethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate Trifluoromethyl C₈H₇F₃N₂O₃ 236.15 High electronegativity; applications in fluorinated drug design
Ethyl 6-(pyridin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate Pyridin-3-yl C₁₂H₁₁N₃O₃ 245.23 Introduction of nitrogen heterocycle; potential kinase inhibition

Key Observations:

  • Hydrophobic Substituents (e.g., methyl, p-tolyl): Increase lipophilicity, affecting membrane permeability and pharmacokinetic profiles .
  • Heteroaromatic Substituents (e.g., pyridinyl): Introduce hydrogen-bonding or π-stacking interactions, relevant in receptor-ligand binding .

Biological Activity

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic potential.

  • Molecular Formula : C13H12N2O3
  • Molar Mass : 244.25 g/mol
  • Structure : The compound features a pyridazine ring with an ethyl ester group and a carbonyl group, contributing to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the condensation of diethyl malonate with a hydrazine derivative, followed by cyclization and esterification. This method allows for the formation of the pyridazine core efficiently, making it a valuable precursor in organic synthesis .

Biological Activity

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor effects. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .
  • Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .
  • Enzyme Inhibition : this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in reducing blood glucose levels and managing diabetes .

Antitumor Efficacy

A study investigating the antitumor properties of related pyridazine derivatives demonstrated that these compounds could induce apoptosis in cancer cells. The mechanism involved the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

Antibacterial Activity

Research highlighted the antibacterial effects of ethyl 3-oxo derivatives against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell walls was noted as a significant factor in its efficacy .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 5,6-diphenyl-2,3-dihydropyridazineStructureAntitumor
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-pyrazol)StructureAntibacterial

Ethyl 3-oxo-6-phenyl's unique substitution pattern on the pyridazine ring differentiates it from similar compounds, influencing its reactivity and biological activity significantly.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate in laboratory settings?

  • Methodological Answer: Researchers must adhere to strict safety measures:

  • Wear protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conduct reactions involving toxic intermediates in a fume hood or glovebox to minimize exposure .
  • Segregate waste and dispose via certified biological waste management services to prevent environmental contamination .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry using SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL), particularly for analyzing bond lengths, angles, and hydrogen bonding patterns .
  • NMR spectroscopy : Assign signals for the dihydropyridazine ring (e.g., NH protons at δ 10–12 ppm) and phenyl substituents (aromatic protons at δ 7–8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 261.3 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

  • Methodological Answer:

  • Structure solution : Use SHELXD for dual-space algorithms to phase small-molecule data efficiently, even with twinning or partial occupancy .
  • Refinement : Apply SHELXL’s constraints (e.g., DFIX for bond standardization) and TLS models to account for thermal motion in high-resolution datasets .
  • Validation : Cross-check hydrogen bonding networks and torsional angles against PLATON/ADDSYM to resolve crystallographic discrepancies .

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed using graph set theory?

  • Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···π) into motifs (chains, rings) using Etter’s formalism. For example, identify R₂²(8) motifs in dimeric arrangements .
  • Energy calculations : Combine crystallographic data with DFT (e.g., B3LYP/6-31G*) to quantify bond strengths and validate supramolecular assembly drivers .

Q. What methodologies resolve conformational ambiguities in the dihydropyridazine ring system?

  • Methodological Answer:

  • Puckering analysis : Calculate Cremer-Pople parameters (θ, φ) to quantify ring distortion. For example, a θ > 20° indicates significant non-planarity .
  • Dynamic NMR : Monitor ring-flipping kinetics (ΔG‡) in solution to correlate with solid-state puckering observed in X-ray data .

Q. How do substituents (e.g., phenyl, ethoxy) influence the compound’s reactivity in heterocyclic transformations?

  • Methodological Answer:

  • Kinetic studies : Track regioselectivity in nucleophilic attacks (e.g., at C-4 vs. C-5) using Hammett plots to quantify electronic effects of substituents .
  • Computational modeling : Apply Fukui indices (NCI analysis) to predict electrophilic/nucleophilic sites for functionalization .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental bond lengths in the dihydropyridazine core?

  • Methodological Answer:

  • Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP-D3/def2-TZVP) with crystallographic data. Adjust basis sets or dispersion corrections if deviations exceed 0.02 Å .
  • Torsional strain analysis : Evaluate if experimental bond elongation arises from crystal packing forces (e.g., π-stacking) not modeled in gas-phase computations .

Q. What strategies validate the purity of synthesized batches when HPLC and NMR data conflict?

  • Methodological Answer:

  • Orthogonal techniques : Combine LC-MS (to detect low-abundance impurities) with 2D NMR (e.g., HSQC for proton-carbon correlation) to resolve overlapping signals .
  • Spiking experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed carboxylate) to confirm co-elution in HPLC .

Q. Structural and Functional Insights

Q. How does the 3-oxo group influence the compound’s tautomeric equilibria in solution?

  • Methodological Answer:

  • Variable-temperature NMR : Monitor keto-enol tautomerism by tracking NH proton exchange rates (e.g., coalescence temperature analysis) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish tautomeric forms via ¹H-¹⁵N HMBC correlations .

Q. What crystallographic metrics differentiate polymorphic forms of this compound?

  • Methodological Answer:
  • Powder XRD : Compare experimental patterns with Mercury-simulated spectra from single-crystal data to detect polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular contact differences (e.g., C···O vs. H···H interactions) between polymorphs .

Properties

IUPAC Name

ethyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBFXNVLBLIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363072
Record name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34753-27-0
Record name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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